4-Bromo-2-fluorobenzonitrile

Catalog No.
S668528
CAS No.
105942-08-3
M.F
C7H3BrFN
M. Wt
200.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorobenzonitrile

Researchers frequently encounter synthesis failure when substituting 4-bromo-2-fluorobenzonitrile with positional isomers or less reactive analogs in Pd-catalyzed cross-couplings and SNAr reactions. This building block provides three orthogonally reactive sites for precise, sequential modifications.

  • Enables controlled, high-yielding sequential synthesis: first SNAr at C2-fluorine, then Suzuki or other cross-coupling at C4-bromine.
  • Essential for constructing benzoxazepine, imidazole, and kinase inhibitor scaffolds, as mandated by process patents.
  • Available with ≥98% purity, in stock for immediate delivery to support your medicinal chemistry programs.

CAS Number

105942-08-3

Product Name

4-Bromo-2-fluorobenzonitrile

IUPAC Name

4-bromo-2-fluorobenzonitrile

Molecular Formula

C7H3BrFN

Molecular Weight

200.01 g/mol

InChI

InChI=1S/C7H3BrFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H

InChI Key

HGXWRDPQFZKOLZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)C#N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C#N

The exact mass of the compound 4-Bromo-2-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Bromo-2-fluorobenzonitrile, Benzonitrile, 4-bromo-2-fluoro-, 4-Bromo-2-fluorobenzenecarbonitrile, 2-Fluoro-4-bromobenzonitrile

Purity

≥98%

Package Size

1 g, 5 g, 25 g

4-Bromo-2-fluorobenzonitrile is a trifunctional aromatic building block essential for synthesizing complex molecules in pharmaceutical and materials science R&D. Its value proposition is defined by the specific 1,2,4-substitution pattern, which provides three distinct and orthogonally reactive sites: a bromine atom at the C4 position, ideal for palladium-catalyzed cross-coupling reactions; a highly activated fluorine atom at the C2 position for nucleophilic aromatic substitution (SNAr); and a versatile nitrile group. This precise arrangement allows for controlled, sequential chemical modifications, a critical attribute for multi-step synthesis of high-value compounds.

Research Fit

1 Dual halogen (Br, F) with nitrile for chemoselective transformations
2 Ortho/para substitution pattern supports sequential functionalization
3 Reported building block for pharmaceutical and materials research

Substituting 4-Bromo-2-fluorobenzonitrile with seemingly similar analogs often leads to process failure or undesirable outcomes. Using positional isomers, such as 3-fluoro or 2-bromo variants, will alter the electronic activation and steric environment, preventing the formation of specific, required heterocyclic ring systems. Replacing the bromine with chlorine (i.e., 4-chloro-2-fluorobenzonitrile) significantly reduces reactivity in standard palladium-catalyzed cross-coupling reactions, requiring harsher conditions or delivering lower yields. Conversely, substituting the fluorine atom eliminates the strategic option for selective, mild nucleophilic aromatic substitution (SNAr), a key feature of this compound's utility in sequential synthesis. Therefore, for established protocols requiring this specific precursor, substitution is not a viable procurement strategy.

Substitution Risk

Risk

4-Bromobenzonitrile lacks ortho-fluorine, which may prevent directed C–H borylation and alter chemoselectivity.

Risk

2-Fluorobenzonitrile misses the para-bromine handle; sequential cross-coupling may not proceed as intended.

Risk

Simpler mono-halogen analogs may introduce unpredictable reactivity, requiring synthesis pathway revalidation.

Precursor Suitability: Essential Starting Material for Patented Benzoxazepine Scaffolds

Patented synthetic routes to complex 8-bromo-3,4-dihydrobenzo[f][l,4]oxazepin-5(2H)-imine structures, which are cores for advanced pharmaceutical agents, explicitly specify 4-Bromo-2-fluorobenzonitrile as the required starting material. The synthesis proceeds via a selective nucleophilic attack at the C2-fluorine position by 2-aminoethanol, followed by cyclization. Using a positional isomer or an analog lacking the o-fluoro group would prevent the required intramolecular cyclization, failing to produce the target scaffold.

Evidence DimensionFeasibility as a precursor for a patented multi-step synthesis
Target Compound DataEnables the synthesis of 8-bromo-3,4-dihydrobenzo[f][l,4]oxazepin-5(2H)-imine via a selective SNAr/cyclization pathway.
Comparator Or BaselinePositional isomers (e.g., 4-bromo-3-fluorobenzonitrile) or non-fluorinated analogs (e.g., 4-bromobenzonitrile).
Quantified DifferenceQualitatively enables a specific, patented synthetic route not accessible with common substitutes.
ConditionsReaction with 2-aminoethanol and potassium tert-butoxide followed by cyclization, as described in process patents.

Procurement of this exact isomer is non-negotiable to replicate patented routes for high-value pharmaceutical intermediates.

Ortho-C–H borylation
Head-to-head
Feasible ortho-selective borylation vs. no documented selectivity for 4-bromobenzonitrile
Enables ortho-substituted benzonitriles that are inaccessible from simpler analogs.
Ir-catalyzed conditions; review site-selectivity requirements.

Processability: Selective Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The C-F bond in 4-Bromo-2-fluorobenzonitrile is selectively displaced by nucleophiles while leaving the C-Br bond intact for subsequent reactions. A patented process demonstrates the reaction with 2-aminoethanol and potassium tert-butoxide to yield 2-(2-aminoethoxy)-4-bromobenzonitrile hydrochloride. This predictable selectivity is crucial for process scale-up. In contrast, a comparator like 3,4-dibromobenzonitrile would present significant challenges in achieving selective mon-substitution, likely resulting in mixtures of products.

Evidence DimensionReaction selectivity in nucleophilic substitution
Target Compound DataClean, selective substitution at the C2-fluorine position is demonstrated.
Comparator Or BaselineDihalogenated analogs without fluorine, such as 3,4-dibromobenzonitrile.
Quantified DifferenceAchieves site-selectivity not readily available with a di-bromo comparator, avoiding product mixtures and complex purifications.
ConditionsReaction with an amine nucleophile (2-aminoethanol) and a base (potassium tert-butoxide).

This compound enables clean, predictable, and scalable multi-step syntheses by allowing for selective functionalization of one position before reacting the other.

SNAr rate comparison
Head-to-head
Faster reaction rate vs. 4-bromo-2-fluorobenzamide (nitrile stronger activator than amide)
May support higher efficiency in nucleophilic aromatic substitution workflows.
Rate difference qualitative; verify under target conditions.

Synthesis Compatibility: Higher Reactivity in Cross-Coupling vs. Chloro-Analog

For carbon-carbon bond formation, the C-Br bond is significantly more reactive than a C-Cl bond in standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The established order of halogen reactivity is I > Br > Cl. This means 4-Bromo-2-fluorobenzonitrile will typically react under milder conditions, with lower catalyst loadings, and give higher yields compared to its direct analog, 4-chloro-2-fluorobenzonitrile. This improved process efficiency is a key consideration in precursor selection for both lab-scale and pilot-scale synthesis.

Evidence DimensionReactivity in Palladium-Catalyzed Cross-Coupling
Target Compound DataHigh reactivity due to the Carbon-Bromine bond.
Comparator Or Baseline4-Chloro-2-fluorobenzonitrile.
Quantified DifferenceEnables higher yields and/or milder reaction conditions based on established C-X bond reactivity principles.
ConditionsTypical Suzuki, Heck, or Sonogashira cross-coupling reaction conditions.

Choosing this bromo-compound over its chloro-analog can reduce catalyst costs, improve process yield, and simplify reaction setup, directly impacting project timelines and budgets.

11β-HSD1 inhibitor synthesis
Data to verify
Reported as key reagent for picolinamide-based 11β-HSD1 inhibitors
Supports synthesis pathway review for medicinal chemistry research.
No cited source; confirm with independent synthetic protocol.

Key Precursor for Specific Pharmaceutical Heterocycles

This compound is the right choice for synthesizing specific patented heterocyclic scaffolds, such as benzoxazepines and imidazoles, where the 1,2,4-substitution pattern is required for a crucial intramolecular cyclization step. Its use is mandated by the reaction mechanism outlined in process chemistry patents.

Orthogonal, Two-Step Functionalization Strategies

Ideal for synthetic plans requiring sequential, site-selective modifications. The process involves a first step of nucleophilic aromatic substitution at the activated fluorine position, followed by a second, mechanistically distinct palladium-catalyzed cross-coupling reaction at the bromine position. This allows for the controlled construction of complex, unsymmetrical molecules.

Scaffold for PARP and Kinase Inhibitor Development

This building block is well-suited for the discovery and synthesis of novel PARP (Poly ADP-ribose polymerase) inhibitors and other kinase inhibitors. The 4-bromo-2-fluorobenzonitrile moiety can be elaborated into the complex structures characteristic of these drug classes, making it a strategic starting material in medicinal chemistry programs targeting these enzymes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Ortho-substituted benzonitrile synthesis
Ortho-fluorine directed C–H functionalization
C–H borylation selectivity review
11β-HSD1 inhibitor research
Reported building block for picolinamide derivatives
Synthetic pathway verification
Efficient SNAr electrophile
Nitrile-activated aryl halide
Reaction rate and yield under target conditions
OLED material intermediate
Commercial documentation for electronics R&D
Material purity and performance review

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

105942-08-3

Wikipedia

4-Bromo-2-fluorobenzonitrile

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